molecular formula C8H14O4 B13454544 3-Methoxy-2,2-dimethyloxolane-3-carboxylic acid

3-Methoxy-2,2-dimethyloxolane-3-carboxylic acid

Cat. No.: B13454544
M. Wt: 174.19 g/mol
InChI Key: HVSDUSSJHDIXAK-UHFFFAOYSA-N
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Description

3-Methoxy-2,2-dimethyloxolane-3-carboxylic acid is an organic compound with the molecular formula C8H14O4 and a molecular weight of 174.1944 g/mol . It belongs to the class of carboxylic acids, which are characterized by the presence of a carboxyl functional group (COOH). This compound is notable for its unique structure, which includes a methoxy group (OCH3) and a dimethyloxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2,2-dimethyloxolane-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 3-methoxy-2,2-dimethyloxolane with a suitable carboxylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Quality control measures are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2,2-dimethyloxolane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

3-Methoxy-2,2-dimethyloxolane-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methoxy-2,2-dimethyloxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The methoxy group and dimethyloxolane ring contribute to the compound’s overall stability and solubility, affecting its behavior in various chemical and biological environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-2,2-dimethyloxolane-3-carboxylic acid is unique due to its combination of a methoxy group and a dimethyloxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where specific reactivity and stability are required.

Properties

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

3-methoxy-2,2-dimethyloxolane-3-carboxylic acid

InChI

InChI=1S/C8H14O4/c1-7(2)8(11-3,6(9)10)4-5-12-7/h4-5H2,1-3H3,(H,9,10)

InChI Key

HVSDUSSJHDIXAK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCO1)(C(=O)O)OC)C

Origin of Product

United States

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